molecular formula C17H17N3O3S B2883130 N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)cinnamamide CAS No. 2035018-30-3

N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)cinnamamide

Cat. No.: B2883130
CAS No.: 2035018-30-3
M. Wt: 343.4
InChI Key: ACPOHJQMCXCOOV-DHZHZOJOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)cinnamamide is a synthetic hybrid compound designed for medicinal chemistry and drug discovery research. It incorporates two pharmaceutically active motifs: a cinnamamide moiety and a 1,2,5-thiadiazole 2,2-dioxide derivative. Cinnamamide derivatives are extensively researched for their potent biological activities, including significant antimicrobial effects against Gram-positive bacteria such as Staphylococcus and Enterococcus species, with minimum inhibitory concentrations (MIC) in the range of 1–4 µg/mL . Some cinnamamide derivatives have also demonstrated promising anticancer properties in vitro against human cervical, ovarian, and breast cancer cell lines . The 1,3-dihydrobenzo[c][1,2,5]thiadiazole 2,2-dioxide scaffold is a structure of interest in heterocyclic chemistry. The broader class of 1,3,4-thiadiazoles is known for its wide spectrum of pharmacological activities, which often include antimicrobial and antitumor effects . The specific combination of these two potent pharmacophores in this single molecule makes it a valuable candidate for researchers investigating new therapeutic agents, particularly in the fields of infectious diseases and oncology. This product is intended for research and development purposes only and is not approved for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

(E)-N-(1,3-dimethyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-5-yl)-3-phenylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O3S/c1-19-15-10-9-14(12-16(15)20(2)24(19,22)23)18-17(21)11-8-13-6-4-3-5-7-13/h3-12H,1-2H3,(H,18,21)/b11-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACPOHJQMCXCOOV-DHZHZOJOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)NC(=O)C=CC3=CC=CC=C3)N(S1(=O)=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C2=C(C=C(C=C2)NC(=O)/C=C/C3=CC=CC=C3)N(S1(=O)=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)cinnamamide is a novel compound that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial properties, cytotoxicity against cancer cells, and potential mechanisms of action. The synthesis routes and structure-activity relationships (SAR) will also be discussed, supported by relevant case studies and research findings.

Molecular Characteristics

The compound is characterized by the following molecular properties:

PropertyValue
Molecular Formula C22H18N4O4S
Molecular Weight 434.5 g/mol
CAS Number 2034241-51-3

The structure includes a benzo[c][1,2,5]thiadiazole moiety fused with a cinnamide group, which contributes to its unique chemical properties and biological activities.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial efficacy of this compound against various pathogens. The compound has shown significant activity against both Gram-positive bacteria and mycobacteria.

  • Minimum Inhibitory Concentration (MIC) : The compound exhibited MIC values in the range of 5-95 μM against Mycobacterium tuberculosis and other bacterial strains .

Case Study: Efficacy Against MRSA

A specific study highlighted the effectiveness of this compound against methicillin-resistant Staphylococcus aureus (MRSA). The results demonstrated that it could inhibit bacterial growth effectively while maintaining a favorable safety profile .

Cytotoxicity Studies

In addition to its antimicrobial properties, this compound has been evaluated for cytotoxic effects on cancer cell lines.

  • Cytotoxic Profile : Research indicated that this compound showed low cytotoxicity against primary porcine monocyte-derived macrophages while exhibiting potent activity against cancer cell lines .

The biological activity of this compound may involve multiple mechanisms:

  • Inhibition of NF-kB Pathway : It is hypothesized that the compound may affect the nuclear translocation of NF-kB or its binding to DNA .
  • Structure-Activity Relationships (SAR) : Variations in substituents on the phenyl ring have been shown to significantly influence the pro-/anti-inflammatory potential of similar compounds .

Synthesis and Structural Modifications

The synthesis of this compound typically involves multi-step synthetic pathways. These methods are crucial for optimizing yields and enhancing biological activity through structural modifications.

Synthetic Pathways

Common synthetic strategies include:

  • Oxidation and Reduction Reactions : These reactions help in modifying functional groups to enhance biological efficacy.
  • Nucleophilic Substitution Reactions : Introducing different functional groups can lead to derivatives with improved properties .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Benzo[c][1,2,5]thiadiazole Derivatives

Compounds sharing the benzo[c][1,2,5]thiadiazole core but differing in substituents and functional groups include:

  • Ethyl 2-((4-chlorobenzo[c][1,2,5]thiadiazol-5-yl)oxy)acetate (): Features a chloro substituent at position 4 and an ester-linked oxyacetate group. The absence of dimethyl-dioxido groups and the presence of an ester (vs. amide) highlight divergent reactivity and solubility profiles compared to the target compound.
  • 4-Nitrosobenzo[c][1,2,5]thiadiazol-5-ol (): Contains a nitroso group and hydroxyl substituent, which may enhance electrophilicity or coordination capacity compared to the dimethyl-dioxido system.
Table 1: Structural Comparison of Benzo[c][1,2,5]thiadiazole Derivatives
Compound Substituents Functional Group Key Structural Differences
Target Compound 1,3-dimethyl, 2,2-dioxido Cinnamamide -
Ethyl 2-((4-chlorobenzo[...]oxy)acetate 4-chloro, 5-oxy Acetate ester Ester vs. amide; chloro vs. methyl
4-Nitrosobenzo[...]thiadiazol-5-ol 4-nitroso, 5-hydroxy Hydroxyl, nitroso Polar substituents vs. dimethyl-dioxido

Thiazole- and Thiadiazole-Containing Amides

Compounds with thiazole or fused thiadiazole rings and amide linkages provide insights into synthetic strategies and bioactivity:

  • N-(5-Ethylamino-2,5-dihydro-1,3-thiazol-2-yl)-3-hydroxy-5-nitro-1-benzofuran-2-carbohydrazide (): Incorporates a thiazole ring and carbohydrazide group. The synthesis involves acetaldehyde-mediated substitution, contrasting with the target compound’s likely amide-coupling route.
  • 5-Methyl-N-(1,3-thiazol-2-yl)isoxazole-4-carboxamide (): Combines isoxazole and thiazole rings with a carboxamide linker. The crystallographic confirmation of its structure (via XRD) underscores the importance of spectroscopic validation for such compounds.
Table 2: Comparison of Amide-Linked Heterocyclic Compounds
Compound Core Heterocycle Functional Group Synthesis Method
Target Compound Benzo[c][1,2,5]thiadiazole Cinnamamide Likely amide coupling
N-(5-Ethylamino-thiazol-2-yl)-[...] Thiazole, benzofuran Carbohydrazide Substitution with acetaldehyde
5-Methyl-N-(thiazol-2-yl)isoxazole[...] Isoxazole, thiazole Carboxamide Crystallography-confirmed synthesis

Q & A

Q. What are the key considerations in designing a multi-step synthesis protocol for N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)cinnamamide?

  • Methodological Answer : Synthesis typically involves sequential functionalization of the benzo[c][1,2,5]thiadiazole core. Critical parameters include:
  • Reaction Conditions : Temperature (e.g., reflux vs. room temperature), solvent polarity (DMF or toluene for solubility and reactivity), and inert atmospheres to prevent oxidation .
  • Catalysts : Use of coupling agents (e.g., EDCI/HOBt) for amide bond formation between the cinnamoyl group and thiadiazole ring .
  • Purification : Column chromatography or recrystallization to isolate intermediates, monitored by HPLC (>95% purity) and NMR for structural confirmation .

Q. How is the molecular structure of this compound validated experimentally?

  • Methodological Answer : Structural confirmation relies on:
  • NMR Spectroscopy : 1H^1H and 13C^{13}C NMR to verify substituent positions (e.g., methyl groups at positions 1 and 3 of the thiadiazole ring) and amide bond formation .
  • Mass Spectrometry : High-resolution MS to confirm molecular weight (e.g., 375.42 g/mol for a related analog) and fragmentation patterns .
  • X-ray Crystallography : For bond-length analysis (e.g., C–N single bonds ~1.47 Å, C=N double bonds ~1.32 Å) in similar thiadiazole derivatives .

Q. What functional groups contribute to its potential bioactivity?

  • Methodological Answer : Key groups include:
  • Thiadiazole sulfone (2,2-dioxido) : Enhances electron-withdrawing effects, improving binding to biological targets .
  • Cinnamamide moiety : The α,β-unsaturated carbonyl system may enable Michael addition reactions with cellular nucleophiles (e.g., cysteine residues) .
  • Methyl groups : Steric effects that influence conformational stability and solubility .

Advanced Research Questions

Q. How can researchers optimize reaction yields when synthesizing derivatives with modified cinnamamide substituents?

  • Methodological Answer : Strategies include:
  • Solvent Screening : Polar aprotic solvents (e.g., DMF) for amide coupling vs. non-polar solvents (toluene) for cyclization steps .
  • Stoichiometric Adjustments : Excess cinnamoyl chloride (1.2–1.5 eq.) to drive amidation to completion, with base (K2_2CO3_3) to neutralize HCl byproducts .
  • Temperature Gradients : Slow heating (e.g., 40–80°C) to avoid side reactions like sulfone decomposition .
  • Yield Data : Pilot reactions often report 50–70% yields, requiring iterative optimization .

Q. What analytical approaches resolve contradictions in reported biological activity data (e.g., anticancer vs. antimicrobial effects)?

  • Methodological Answer :
  • Dose-Response Profiling : IC50_{50} assays across multiple cell lines (e.g., MCF-7 for cancer, S. aureus for antimicrobial) to clarify selectivity .
  • SAR Studies : Systematic substitution of the cinnamamide aryl group to isolate structural drivers of activity .
  • Mechanistic Assays : ROS generation assays or target-specific enzyme inhibition (e.g., topoisomerase II for anticancer activity) .

Q. How do computational methods enhance understanding of its pharmacokinetic properties?

  • Methodological Answer :
  • Molecular Dynamics (MD) Simulations : Predict blood-brain barrier permeability (logBB) and plasma protein binding .
  • ADMET Prediction : Tools like SwissADME estimate solubility (LogP ~2.5) and cytochrome P450 interactions .
  • Docking Studies : Identification of binding poses with kinases (e.g., EGFR) using AutoDock Vina .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.